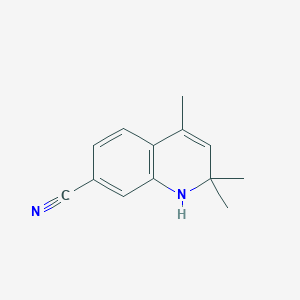
2,2,4-Trimethyl-1H-quinoline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-1H-quinoline-7-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1H-quinoline-7-carbonitrile typically involves the reaction of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another method involves the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as microwave-assisted synthesis and solvent-free conditions, is encouraged to meet industrial demands .
化学反応の分析
Types of Reactions
2,2,4-Trimethyl-1H-quinoline-7-carbonitrile undergoes various chemical reactions, including:
Condensation Reactions: It reacts with methylene-active compounds to form substituted coumarins.
Cyclization Reactions: The compound can undergo cyclization to form triazolo/pyrazolo [1,5-a]pyrimidin-6-yl carboxylic acids.
Common Reagents and Conditions
Hydroxylamine Hydrochloride and Iodine: Used in the synthesis of hydroquinoline derivatives.
Methylene-Active Compounds: Such as ethyl cyanoacetate and diethylmalonate, used in condensation reactions.
Major Products Formed
Substituted Coumarins: Formed from the condensation reaction with methylene-active compounds.
Triazolo/Pyrazolo [1,5-a]pyrimidin-6-yl Carboxylic Acids: Formed from cyclization reactions.
科学的研究の応用
2,2,4-Trimethyl-1H-quinoline-7-carbonitrile has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as an inhibitor of gluconate 2-dehydrogenase and as a progesterone antagonist.
Industrial Chemistry:
Biological Research: Studied for its antiallergic, antiasthmatic, and antiarthritic properties.
作用機序
The mechanism of action of 2,2,4-Trimethyl-1H-quinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways:
Inhibition of Gluconate 2-Dehydrogenase: The compound acts as an inhibitor, potentially affecting glucose metabolism.
Progesterone Antagonist: It exhibits antagonistic effects on progesterone receptors, which may influence hormonal pathways.
類似化合物との比較
Similar Compounds
2-Phenyl-1,3-oxazol-5(4H)-ones: These compounds share similar synthetic routes and biological activities.
7-Methylazolopyrimidines: These compounds also undergo similar condensation and cyclization reactions.
Uniqueness
2,2,4-Trimethyl-1H-quinoline-7-carbonitrile is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as both an inhibitor of gluconate 2-dehydrogenase and a progesterone antagonist sets it apart from other quinoline derivatives .
特性
IUPAC Name |
2,2,4-trimethyl-1H-quinoline-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-7-13(2,3)15-12-6-10(8-14)4-5-11(9)12/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZXGYBSRPQNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)C#N)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













